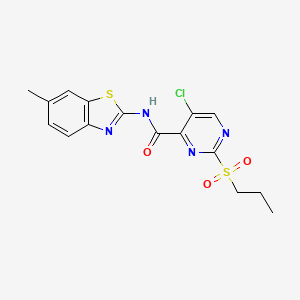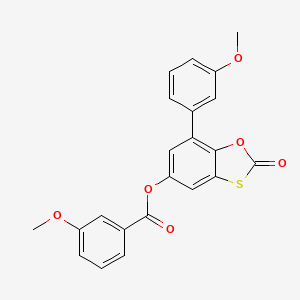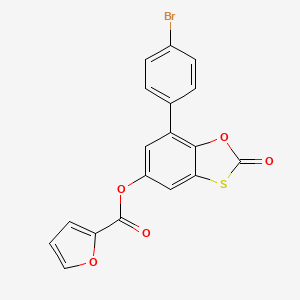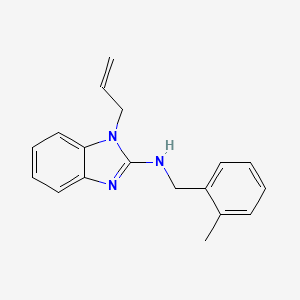![molecular formula C18H24N2O5S3 B11416227 4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11416227.png)
4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of multiple functional groups, including sulfonyl groups, a thiazole ring, and an oxolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Oxolane Moiety: The oxolane moiety can be introduced through nucleophilic substitution reactions involving oxolane derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4-Methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
4-[(4-メチルフェニル)スルホニル]-2-(プロピルスルホニル)-N-(テトラヒドロフラン-2-イルメチル)-1,3-チアゾール-5-アミンは、次の様な科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用などの潜在的な生物活性について調査されています。
医学: 様々な疾患の治療における潜在的な治療効果について研究されています。
産業: 新素材や化学プロセスの開発に使用されています。
作用機序
4-[(4-メチルフェニル)スルホニル]-2-(プロピルスルホニル)-N-(テトラヒドロフラン-2-イルメチル)-1,3-チアゾール-5-アミンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と研究対象の生物系によって異なります。
類似化合物との比較
類似化合物
- 4-[(4-メチルフェニル)スルホニル]-N-(2-フェニルエチル)-2-(プロピルスルホニル)-1,3-チアゾール-5-アミン
- 4-[(4-メチルフェニル)スルホニル]-2-(プロピルスルホニル)-N-(3-ピリジニルメチル)-1,3-チアゾール-5-アミン
独自性
4-[(4-メチルフェニル)スルホニル]-2-(プロピルスルホニル)-N-(テトラヒドロフラン-2-イルメチル)-1,3-チアゾール-5-アミンは、官能基と構造的特徴の特定の組み合わせによりユニークです。この独自性は、他の類似化合物では効果的でない可能性のある特定の用途において、明確な化学的および生物学的特性を与える可能性があります。
特性
分子式 |
C18H24N2O5S3 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H24N2O5S3/c1-3-11-27(21,22)18-20-17(16(26-18)19-12-14-5-4-10-25-14)28(23,24)15-8-6-13(2)7-9-15/h6-9,14,19H,3-5,10-12H2,1-2H3 |
InChIキー |
SUASKHHPQUBLKD-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11416158.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B11416160.png)

![N-(3,4-dimethylphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11416172.png)
![Methyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11416173.png)

![N-(4-ethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11416185.png)
![N-(3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide](/img/structure/B11416193.png)
![11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11416194.png)


![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11416224.png)
![2-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11416236.png)
